1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride
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Overview
Description
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C11H16ClF2NO. It is often used as a building block in the synthesis of various pharmaceuticals and research chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyphenylpropan-1-amine.
Fluorination: The hydroxyl group is substituted with a 2,2-difluoroethoxy group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: The compound modulates the activity of these targets, leading to changes in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine hydrochloride
- 1-[4-(2,2-Difluoroethoxy)phenyl]butan-1-amine hydrochloride
- 1-[4-(2,2-Difluoroethoxy)phenyl]pentan-1-amine hydrochloride
Uniqueness
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is unique due to its specific fluorinated ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs .
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13;/h3-6,10-11H,2,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCMQHIJILERMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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